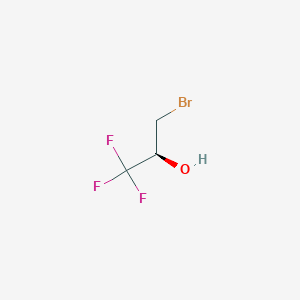
(1S)-1-(2-Methylpropyl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-Isobutyl-1,2,3,4-tetrahydroisoquinoline is a chiral isoquinoline derivative Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinoline
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Isobutyl-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, where an amino alcohol reacts with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include:
Solvent: Methanol or ethanol
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of (S)-1-Isobutyl-1,2,3,4-tetrahydroisoquinoline may involve large-scale Pictet-Spengler reactions with optimized conditions for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(S)-1-Isobutyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: Conversion to isoquinoline derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction to tetrahydroisoquinoline derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Halogenated isoquinoline compounds.
科学的研究の応用
(S)-1-Isobutyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (S)-1-Isobutyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A non-chiral analog with similar structural features.
1-Isobutyl-1,2,3,4-tetrahydroisoquinoline: The racemic mixture of the compound.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A structurally related compound with a methyl group instead of an isobutyl group.
Uniqueness
(S)-1-Isobutyl-1,2,3,4-tetrahydroisoquinoline is unique due to its chiral nature, which can result in specific interactions with chiral biological targets. This chiral specificity can lead to distinct pharmacological and biological properties compared to its non-chiral or racemic counterparts.
特性
CAS番号 |
84010-73-1 |
|---|---|
分子式 |
C13H19N |
分子量 |
189.30 g/mol |
IUPAC名 |
(1S)-1-(2-methylpropyl)-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C13H19N/c1-10(2)9-13-12-6-4-3-5-11(12)7-8-14-13/h3-6,10,13-14H,7-9H2,1-2H3/t13-/m0/s1 |
InChIキー |
LCDYBYNFNGTEKK-ZDUSSCGKSA-N |
異性体SMILES |
CC(C)C[C@H]1C2=CC=CC=C2CCN1 |
正規SMILES |
CC(C)CC1C2=CC=CC=C2CCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


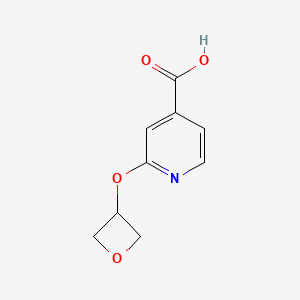


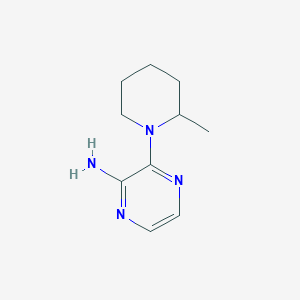
![4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11904176.png)
![5-(Aminomethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B11904180.png)
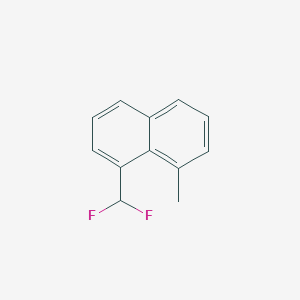
![Cyclopropyl(2,7-diazaspiro[4.4]nonan-2-yl)methanone](/img/structure/B11904201.png)
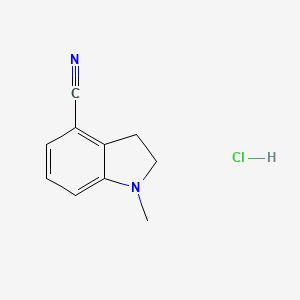
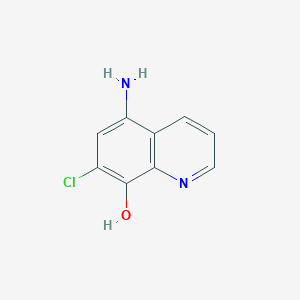
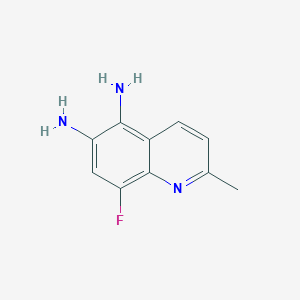
![2,4-Dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B11904217.png)
